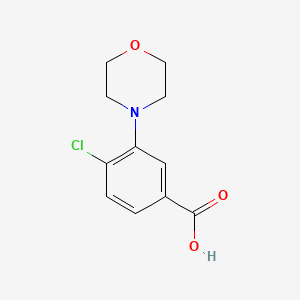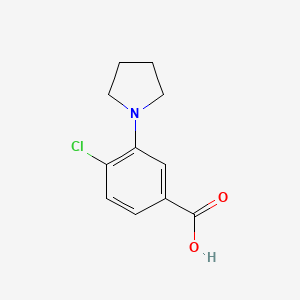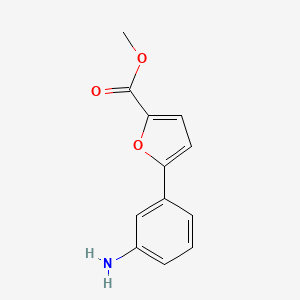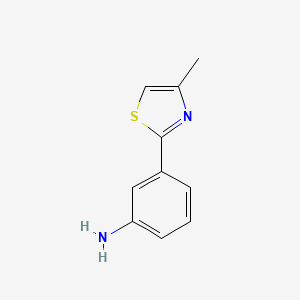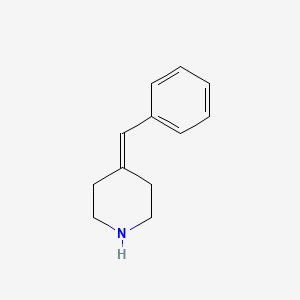
4-(Phenylmethylidene)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Phenylmethylidene)piperidine is a useful research compound. Its molecular formula is C12H15N and its molecular weight is 173.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Gastric Antisecretory Agents : Research has identified 4-(Diphenylmethyl)-1-[(imino)methyl]piperidines as potent gastric antisecretory agents. Modifications to this structure led to the development of fenoctimine, a compound with no anticholinergic activity, potentially useful in peptic ulcer disease treatment (Scott et al., 1983).
Antimycobacterial Activity : Spiro-piperidin-4-ones, synthesized through cycloaddition of azomethine ylides, showed significant in vitro and in vivo activity against Mycobacterium tuberculosis. One compound was notably more potent than isoniazid and ciprofloxacin, indicating promise for treating tuberculosis (Kumar et al., 2008).
Local Anesthetic Action : 4-Phenylpiperidine derivatives have been found to exhibit strong local anesthetic action, surpassing lidocaine in certain aspects. These compounds may be promising for topical anesthetic applications (Igarashi et al., 1983).
Acetylcholinesterase Inhibitors : Derivatives of 1-benzyl-4-(2-phthalimidoethyl)piperidine have been studied for their anti-acetylcholinesterase activity, which is significant for potential treatments of conditions like Alzheimer's disease (Sugimoto et al., 1992).
Antibacterial and Antifungal Properties : 4-Hydroxy-4-Phenyl Piperidine Derivatives have been synthesized and shown to exhibit in vitro antibacterial and antifungal activities against different pathogens (Rafiq et al., 2013).
CNS Agents and Antidepressants : Some 4-piperidine derivatives have been evaluated for their potential as central nervous system agents and antidepressants, with certain compounds showing promising activity (Martin et al., 1979).
Fluorescent pH Sensors : 4-Piperidine-naphthalimide derivatives have been developed as novel fluorescent pH sensors, showing strong fluorescence quench and red shift in weakly acidic conditions due to intramolecular hydrogen bonding (Cui et al., 2004).
Mecanismo De Acción
Target of Action
4-(Phenylmethylidene)piperidine is a derivative of piperidine, a six-membered heterocyclic amine . Piperidine and its derivatives are known to play significant roles in various pharmaceutical applications . They are present in more than twenty classes of pharmaceuticals and alkaloids . .
Mode of Action
The mode of action of piperidine derivatives is complex and varies depending on the specific derivative and its structural modifications . Some piperidine derivatives have been found to activate signaling pathways like NF-κB and PI3k/Akt, which are involved in cancer progression, including the caspase-dependent pathway to induce apoptosis . .
Biochemical Pathways
Piperidine derivatives can affect various biochemical pathways. For instance, they have been found to exhibit antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . These properties make them suitable for use in managing and alleviating severe disease conditions . .
Pharmacokinetics
The pharmacokinetics of piperidine derivatives can vary widely depending on their specific structures . Some piperidine derivatives have shown enhanced CNS pharmacokinetic properties, making them potential candidates for brain metastases treatment . .
Result of Action
The results of the action of piperidine derivatives can be diverse, depending on their specific structures and the biochemical pathways they affect . Some piperidine derivatives have shown remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of piperidine derivatives . .
Propiedades
IUPAC Name |
4-benzylidenepiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12/h1-5,10,13H,6-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQNIKYRPSFQKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1=CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444640 |
Source


|
| Record name | 4-benzylidene-piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164650-58-2 |
Source


|
| Record name | 4-benzylidene-piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
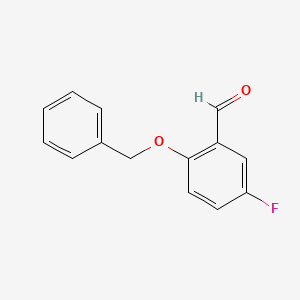
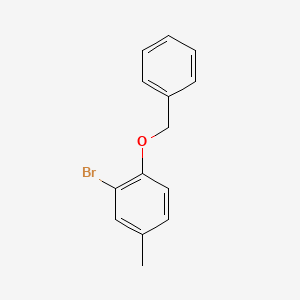
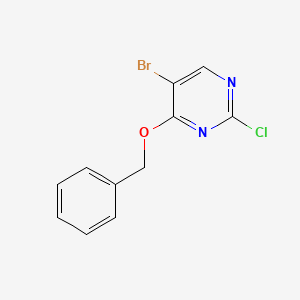
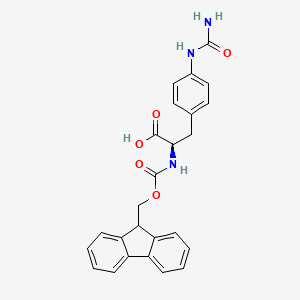
![Thieno[2,3-C]pyridine-2-carbaldehyde](/img/structure/B1278127.png)
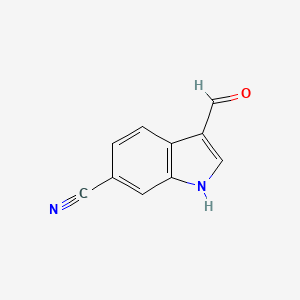
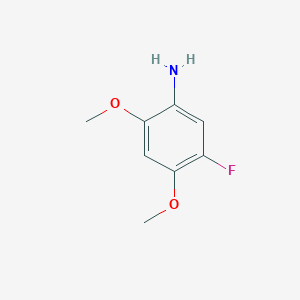
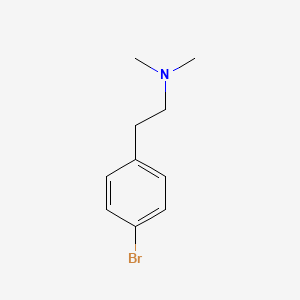
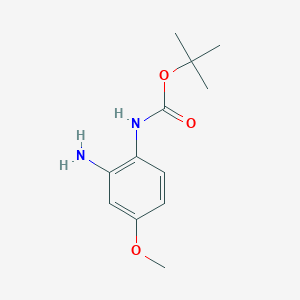
![6-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1278140.png)
